FIN56

Ferroptosis GPX4 Squalene Synthase

Ferroptosis inducer choice critically impacts experimental outcomes-FIN56 (Class 3) cannot be functionally substituted by Erastin (Class 1) or RSL3 (Class 2). FIN56 uniquely enables dissection of the mevalonate pathway via dual mechanism: autophagy-dependent GPX4 degradation and SQS-mediated CoQ10 depletion. • Validated in vivo: inhibits tumor growth in glioma xenografts at 20 mg/kg/day • Synergistic with mTOR inhibitors (CI < 0.3) in bladder cancer models • ≥98% purity (HPLC); essential tool for autophagy-ferroptosis crosstalk studies

Molecular Formula C25H31N3O5S2
Molecular Weight 517.7 g/mol
Cat. No. B607455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIN56
SynonymsFIN56;  FIN-56;  FIN 56.
Molecular FormulaC25H31N3O5S2
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5
InChIInChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2
InChIKeyJLCFMMIWBSZOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FIN56: Dual-Mechanism Ferroptosis Inducer


FIN56 is a synthetic small molecule (MW 517.66) identified through a phenotypic screen as a specific inducer of ferroptosis, a form of regulated iron-dependent cell death [1]. It is structurally classified as a 9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide derivative [1] and is commercially available with a purity of ≥98% (HPLC) . Unlike broad-spectrum cytotoxic agents, FIN56 triggers ferroptosis through a unique dual mechanism involving the targeted degradation of glutathione peroxidase 4 (GPX4) and the independent activation of squalene synthase (SQS), leading to coenzyme Q10 (CoQ10) depletion [1].

Mechanism

Dual inducer: GPX4 degradation and SQS activation

Class

Class 3 ferroptosis probe, distinct from Class 1/2 inducers

Pathway

Interrogates CoQ10 and mevalonate pathway in cell death

Why FIN56 Cannot Be Substituted by Other Inducers


Ferroptosis inducers are not functionally interchangeable. They are classified into distinct mechanistic types: Class 1 (System Xc- inhibitors, e.g., Erastin), Class 2 (direct GPX4 inhibitors, e.g., RSL3), and Class 3 (GPX4 degraders, e.g., FIN56) [1]. Substituting FIN56 with Erastin or RSL3 will activate ferroptosis via fundamentally different upstream pathways, resulting in disparate cellular responses, unique off-target effects, and non-comparable efficacy in specific disease models [1]. This mechanistic divergence has critical consequences; for instance, the Class 3-specific GPX4 degradation mechanism of FIN56 has been shown to be essential for synergistic lethality with mTOR inhibition, an effect that is not observed with Class 1 or 2 inducers [2]. Therefore, the specific choice of ferroptosis inducer is a pivotal determinant of experimental outcome and cannot be made arbitrarily.

FIN56 Feature
Substitution Risk
Class 3 GPX4 degradation + SQS activation
Erastin (Class 1) or RSL3 (Class 2) engage distinct upstream pathways, altering cellular response profile
Synergy with mTOR inhibition reported
Class 1/2 inducers lack established synergy; mTOR combination response may not replicate

Comparative Evidence for FIN56 Selection


Dual-Mode Action vs. Single-Mode Inducers

FIN56 differentiates itself from other Class 3 ferroptosis inducers by a dual mechanism of action. In contrast to inducers that solely inhibit GPX4 enzyme activity (Class 2) or degrade GPX4 protein (Class 3), FIN56 has been shown to both promote GPX4 degradation and independently activate squalene synthase (SQS) [1]. This dual targeting is unique among widely used probes [1].

Dual vs Single Mode
Head-to-head
GPX4 degradation & SQS activation (dual)
vs. Erastin: System Xc⁻ inhibition; RSL3/ML162: direct GPX4 inhibition
Enables SQS/CoQ10 pathway interrogation independent of GPX4 inhibition
HT-1080 chemoproteomic assays
Ferroptosis GPX4 Squalene Synthase

Superior Cytotoxicity in Glioblastoma Cells

In a comparative study using the glioblastoma cell line U118, FIN56 exhibited significantly greater anti-proliferative activity than the Class 1 ferroptosis inducer Erastin. Following a 24-hour treatment, cell viability was reduced to approximately 40% with 10 µM FIN56, whereas the same concentration of Erastin resulted in approximately 80% viability [1]. This indicates a superior potency of FIN56 in this specific cancer model.

U118 Viability (24 h)
Head-to-head, Model-specific
~40% viability vs ~80% (Erastin)
Reported cell viability endpoint context in glioblastoma model
10 µM, CCK-8 assay; requires model-specific validation
Glioblastoma Cancer Therapy Cytotoxicity

In Vivo Tumor Growth Inhibition in Glioma Model

FIN56 demonstrates quantifiable anti-tumor activity in vivo. In a subcutaneous U118 glioma xenograft mouse model, daily intraperitoneal administration of FIN56 at 20 mg/kg for two weeks resulted in a significant reduction in final tumor weight, from a vehicle-treated average of ~1.0 g to ~0.4 g, representing a 60% reduction [1]. This provides direct evidence of in vivo pharmacodynamic activity and validates its utility beyond in vitro assays.

In Vivo Tumor Weight
Head-to-head, Model-specific
~0.4 g vs ~1.0 g (vehicle)
Reported in vivo tumor-growth endpoint context
U118 xenograft, 20 mg/kg i.p., 2 w; preclinical model response
Xenograft Tumor Growth Pharmacodynamics

Therapeutic Synergy: Quantified Synergism with mTOR Inhibition for Bladder Cancer

FIN56 demonstrates a strong, quantified synergy with mTOR inhibitors, a feature not commonly established for all ferroptosis inducers. In bladder cancer cells (T24), the combination of FIN56 and the mTOR inhibitor Torin 2 resulted in a Combination Index (CI) of <0.3, as calculated by the Chou-Talalay method, confirming a potent synergistic lethal effect [1]. This synergy is mechanistically linked to FIN56's unique ability to trigger autophagy-dependent GPX4 degradation [1].

mTOR Synergy (CI)
Head-to-head
CI < 0.3 with Torin 2
Supports mTOR inhibitor combination study context
T24 bladder cancer cells, MTT, 48 h
Combination Therapy mTOR Synergy

Key Research Applications of FIN56


Dissecting CoQ10 and Mevalonate Pathway

Given its established dual mechanism of action—GPX4 degradation and SQS activation leading to CoQ10 depletion [1]—FIN56 is the preferred chemical probe for experiments designed to dissect the role of the mevalonate pathway and CoQ10 in ferroptosis. It offers a direct tool to manipulate the SQS node, which is not possible with GPX4 inhibitors (e.g., RSL3) or System Xc- inhibitors (e.g., Erastin).

Preclinical Studies in Glioblastoma and Bladder Cancer

Researchers planning in vivo studies should prioritize FIN56 for its validated in vivo efficacy. The compound has been successfully used to inhibit tumor growth in a glioma xenograft model at 20 mg/kg/day [2] and has shown potent synergistic activity with mTOR inhibitors in preclinical bladder cancer models [3]. This provides a foundational dosing and efficacy precedent for new animal studies.

mTOR Inhibitor Combination Screens

FIN56 is an essential component for combination screens involving mTOR inhibitors (e.g., Torin 2). Its unique, autophagy-dependent mechanism of GPX4 degradation creates a strong synthetic lethal interaction with mTOR pathway blockade, yielding a quantified synergistic effect (CI < 0.3) [3]. This combination is a validated positive control and a promising therapeutic strategy for further investigation in mTOR-dysregulated cancers.

Autophagy-Dependent Ferroptosis Studies

Because FIN56-induced ferroptosis is mechanistically dependent on the autophagic machinery [3], it serves as a valuable tool to study the intersection of autophagy and ferroptosis. Researchers can use FIN56 as a specific trigger for autophagy-dependent ferroptosis, which is distinct from the mechanisms of other common inducers, to dissect the specific roles of autophagy proteins in this cell death pathway.

Application
Selection Property
Validation Focus
CoQ10 / Mevalonate Pathway Studies
Dual GPX4/SQS targeting
SQS-dependent CoQ10 depletion
Glioblastoma / Bladder Cancer Preclinical Research
In vivo tumor-growth model evidence
Model-specific dose-response validation
mTOR Inhibitor Combination Screens
Reported synergy with mTOR inhibitors
Combination index validation in model
Autophagy-Dependent Ferroptosis Research
Autophagy-mediated GPX4 degradation
Autophagy protein involvement in ferroptosis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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